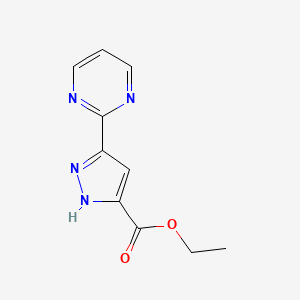
Ethyl 5-(2-pyrimidinyl)-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(pyrimidin-2-yl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that features both pyrimidine and pyrazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a valuable subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(pyrimidin-2-yl)-1H-pyrazole-3-carboxylate typically involves the condensation of pyrimidine derivatives with pyrazole carboxylates. One common method includes the esterification of nicotinic acid followed by oxidation and nucleophilic substitution reactions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and dichloromethane (DCM), with reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(pyrimidin-2-yl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic substitution reactions at the pyrimidine or pyrazole rings.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperoxybenzoic acid (mCPBA) are used for oxidation reactions.
Reduction: Catalysts such as palladium on carbon (Pd/C) can facilitate reduction reactions.
Substitution: Nucleophiles like trimethylsilyl cyanide (TMSCN) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation can yield pyridine N-oxides, while substitution can introduce various substituents onto the pyrimidine or pyrazole rings .
Scientific Research Applications
Ethyl 5-(pyrimidin-2-yl)-1H-pyrazole-3-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 5-(pyrimidin-2-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes or modulate receptors, leading to various biological effects. For instance, it may inhibit the activity of cyclooxygenase-2 (COX-2), reducing inflammation . The compound’s structure allows it to fit into the active sites of these targets, blocking their normal function.
Comparison with Similar Compounds
- Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
- Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate
Comparison: Ethyl 5-(pyrimidin-2-yl)-1H-pyrazole-3-carboxylate is unique due to its combination of pyrimidine and pyrazole rings, which confer distinct biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic properties and biological targets, making it a versatile tool in drug discovery and development .
Properties
Molecular Formula |
C10H10N4O2 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
ethyl 3-pyrimidin-2-yl-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C10H10N4O2/c1-2-16-10(15)8-6-7(13-14-8)9-11-4-3-5-12-9/h3-6H,2H2,1H3,(H,13,14) |
InChI Key |
LCVXEWSQERQEJI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=NC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


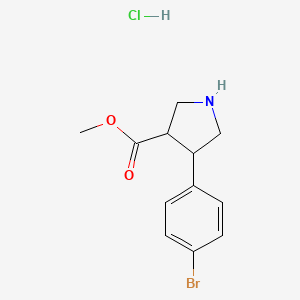
![5-Methyl-2-oxa-5-azaspiro[3.4]octan-8-amine](/img/structure/B13638257.png)

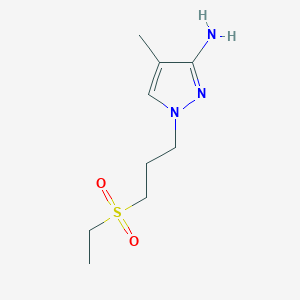
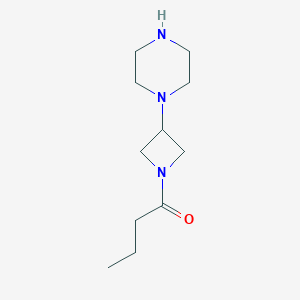
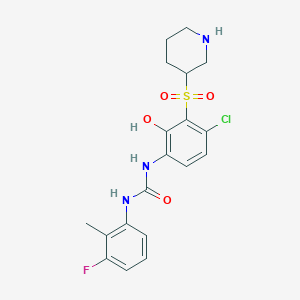
![Dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine hydrochloride](/img/structure/B13638272.png)
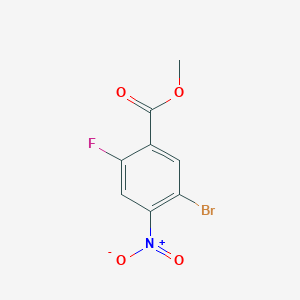
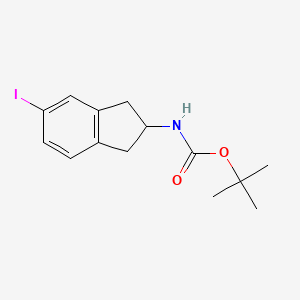
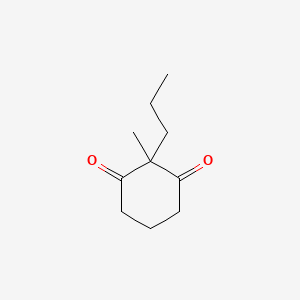
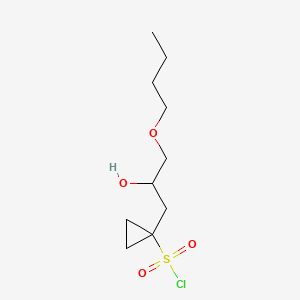
![2-methyl-4H,5H,6H-thieno[3,2-b]pyrrole](/img/structure/B13638297.png)
![1-Methyl-4-propyl-1h,2'h-[3,3'-bipyrazol]-5-amine](/img/structure/B13638307.png)
![8-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13638311.png)
